molecular formula C10H11Cl2NO4S B6661447 3-[(3,4-Dichlorophenyl)methylsulfonylamino]propanoic acid

3-[(3,4-Dichlorophenyl)methylsulfonylamino]propanoic acid

Cat. No.: B6661447
M. Wt: 312.17 g/mol
InChI Key: GLOMWBQWNRIAAB-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methylsulfonylamino]propanoic acid is an organic compound characterized by the presence of a dichlorophenyl group, a methylsulfonylamino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methylsulfonylamino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and sodium sulfite.

    Formation of Intermediate: The reaction between 3,4-dichlorobenzyl chloride and sodium sulfite in the presence of a base such as sodium hydroxide forms 3,4-dichlorobenzylsulfonic acid.

    Amidation: The intermediate is then reacted with 3-aminopropanoic acid under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methylsulfonylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methylsulfonylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methylsulfonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Hydroxyphenyl)methylsulfonylamino]propanoic acid: Similar structure but with a hydroxy group instead of dichloro.

    3-[(3,4-Dichlorophenyl)methylsulfonylamino]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness

3-[(3,4-Dichlorophenyl)methylsulfonylamino]propanoic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c11-8-2-1-7(5-9(8)12)6-18(16,17)13-4-3-10(14)15/h1-2,5,13H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOMWBQWNRIAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)NCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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